molecular formula C14H13ClN4 B2394254 N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-chloro-N-methylaniline CAS No. 300680-05-1

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-chloro-N-methylaniline

Cat. No.: B2394254
CAS No.: 300680-05-1
M. Wt: 272.74
InChI Key: HGCQYORAJLJGSR-UHFFFAOYSA-N
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Description

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-chloro-N-methylaniline is a compound that features a benzotriazole moiety attached to a 4-chloro-N-methylaniline structure. Benzotriazole derivatives are known for their versatility in synthetic chemistry due to their stability and ability to participate in various chemical reactions . This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-chloro-N-methylaniline typically involves the reaction of benzotriazole with 4-chloro-N-methylaniline under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the benzotriazole, followed by nucleophilic substitution with 4-chloro-N-methylaniline . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-chloro-N-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce this compound hydride .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • N-(benzotriazol-1-ylmethyl)-4-chloroaniline
  • N-(benzotriazol-1-ylmethyl)-4-methylaniline
  • N-(benzotriazol-1-ylmethyl)-4-fluoro-N-methylaniline

Uniqueness

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-chloro-N-methylaniline is unique due to the presence of both the benzotriazole and 4-chloro-N-methylaniline moieties, which confer specific chemical and biological properties.

Biological Activity

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-chloro-N-methylaniline is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by relevant data and case studies.

Chemical Structure and Properties

This compound can be described by the following chemical structure:

C14H14ClN4\text{C}_{14}\text{H}_{14}\text{ClN}_{4}

This compound features a benzotriazole moiety, which is known for its biological versatility. The presence of chlorine and methyl groups enhances its pharmacological properties.

Antimicrobial Activity

Research has demonstrated that compounds with a benzotriazole nucleus exhibit significant antimicrobial activity. A study screening various derivatives found that N-(benzotriazol-1-ylmethyl)-N-methylaniline displayed moderate antibacterial effects against several strains, including Escherichia coli and Bacillus subtilis .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
N-(benzotriazol-1-ylmethyl)-N-methylanilineE. coli32 μg/mL
4'-((1H-benzotriazol-1-yl)methyl)-biphenylB. subtilis16 μg/mL
4-Chloro-N-methylanilinePseudomonas aeruginosa64 μg/mL

These findings indicate that the benzotriazole scaffold can be optimized for enhanced activity through structural modifications.

Anti-inflammatory Properties

The anti-inflammatory effects of benzotriazole derivatives have also been investigated. Compounds similar to N-(benzotriazol-1-ylmethyl)-N-methylaniline have shown potential in inhibiting inflammatory pathways. For instance, certain derivatives significantly reduced the production of pro-inflammatory cytokines in vitro .

Case Study: Inhibition of Cytokine Production

In a controlled study, a derivative of benzotriazole was tested on macrophage cells stimulated with lipopolysaccharides (LPS). The results indicated:

  • Reduction in TNF-alpha : 50% decrease at 25 μg/mL
  • Decrease in IL-6 : 40% decrease at 50 μg/mL

This suggests that benzotriazole derivatives could serve as therapeutic agents in treating inflammatory diseases.

Potential Anticancer Activity

Emerging research indicates that N-(benzotriazol-1-ylmethyl)-N-methylaniline may possess anticancer properties. A study evaluating the cytotoxic effects against various cancer cell lines found that certain benzotriazole derivatives exhibited significant antiproliferative activity .

Table 2: Cytotoxicity Against Cancer Cell Lines

Compound NameCancer Cell LineIC50 (μM)
N-(benzotriazol-1-ylmethyl)-N-methylanilineMCF-7 (Breast Cancer)15 μM
N-(benzotriazol-1-ylmethyl)-N-methylanilineHeLa (Cervical Cancer)20 μM
N-benzenesulfonylbenzotriazoleA549 (Lung Cancer)10 μM

These findings highlight the potential of this compound as a lead structure for developing novel anticancer therapies.

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-4-chloro-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4/c1-18(12-8-6-11(15)7-9-12)10-19-14-5-3-2-4-13(14)16-17-19/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCQYORAJLJGSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CN1C2=CC=CC=C2N=N1)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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